molecular formula C13H17N3O3 B13940524 Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate

Cat. No.: B13940524
M. Wt: 263.29 g/mol
InChI Key: CSAXHUUYXYVJRO-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate is a chemical compound with a complex structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl carbamate. The reaction conditions often include the use of solvents such as ethanol and the application of cooling techniques, such as ice baths, to control the reaction temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions would be essential for consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the naphthyridine core, while reduction could produce a more reduced form.

Scientific Research Applications

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate is unique due to its naphthyridine core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-(2-oxo-3,4-dihydro-1H-1,7-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-9-6-8-4-5-14-7-10(8)15-11(9)17/h4-5,7,9H,6H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

CSAXHUUYXYVJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=NC=C2)NC1=O

Origin of Product

United States

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